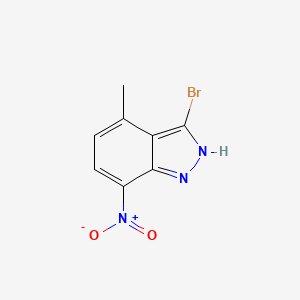

3-bromo-4-methyl-7-nitro-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-4-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWLYUDWFRMZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NNC(=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282444 | |

| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-21-6 | |

| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole: A Key Intermediate in Modern Drug Discovery

This document provides an in-depth technical guide for the synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole. This highly functionalized heterocyclic compound serves as a critical building block in the development of novel therapeutic agents. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed synthetic protocol grounded in established chemical principles and supported by mechanistic insights.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic system such as 3-bromo-4-methyl-7-nitro-1H-indazole requires a carefully planned strategy to ensure regiochemical control. Direct functionalization of the parent indazole is often challenging and can lead to mixtures of isomers. A more robust approach involves the sequential functionalization of a pre-existing, appropriately substituted indazole core.

Our retrosynthetic analysis identifies 4-methyl-1H-indazole as an ideal starting material. This allows for a two-step sequence involving electrophilic aromatic substitution reactions:

-

Nitration: Introduction of the nitro group at the C7 position.

-

Bromination: Subsequent regioselective bromination at the C3 position of the pyrazole ring.

This strategy leverages the inherent reactivity of the indazole nucleus, where the benzene portion is susceptible to nitration and the C3 position is readily halogenated.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthetic pathway from 4-methyl-1H-indazole to the target compound.

Caption: Synthetic route to 3-bromo-4-methyl-7-nitro-1H-indazole.

Detailed Experimental Protocols

Step 1: Synthesis of 4-methyl-7-nitro-1H-indazole

Causality of Experimental Choices: This step employs a standard nitrating mixture of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution to occur. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The directing effects of the fused pyrazole ring and the activating methyl group favor substitution at the C7 and C5 positions. Careful control of reaction conditions is crucial to maximize the yield of the desired C7-nitro isomer.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 4-methyl-1H-indazole (20 g, 0.151 mol) in portions, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (75 mL) and concentrated nitric acid (15 mL) dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

-

After the addition, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from ethanol to afford 4-methyl-7-nitro-1H-indazole as a yellow solid.

| Parameter | Value |

| Starting Material | 20 g |

| Reaction Time | 4 hours |

| Temperature | 0-5 °C |

| Expected Yield | 65-75% |

| Appearance | Yellow Solid |

Step 2: Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole

Causality of Experimental Choices: The bromination of the indazole ring occurs preferentially at the electron-rich C3 position. This reaction is an electrophilic substitution on the pyrazole moiety. Using molecular bromine in acetic acid provides a suitable electrophilic bromine source. Sodium acetate is added to buffer the reaction mixture, as the reaction generates hydrobromic acid (HBr), and maintaining a less acidic environment can prevent potential side reactions.[3] This method is adapted from a similar transformation on a related nitroindazole substrate, which has been shown to be high-yielding and regioselective.[3]

Protocol:

-

In a flask equipped with a mechanical stirrer, add 4-methyl-7-nitro-1H-indazole (10 g, 0.056 mol), sodium acetate (4.6 g, 0.056 mol), acetic acid (100 mL), and chloroform (100 mL).[3]

-

Prepare a solution of bromine (9.4 g, 0.059 mol) in 20 mL of acetic acid. Add this bromine solution dropwise to the reaction mixture over 2 hours, while maintaining the temperature below 25 °C with a water bath.[3]

-

After the addition is complete, stir the reaction mixture for an additional 3 hours at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the chloroform and excess acetic acid.

-

Add water (200 mL) to the resulting solid residue.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-4-methyl-7-nitro-1H-indazole.

| Parameter | Value |

| Starting Material | 10 g |

| Reaction Time | 5 hours |

| Temperature | < 25 °C |

| Expected Yield | 85-95% |

| Appearance | Off-white Solid |

Characterization of the Final Product

The identity and purity of the synthesized 3-bromo-4-methyl-7-nitro-1H-indazole must be confirmed through rigorous analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole. The chemical shifts will be influenced by the substituents. |

| ¹³C NMR (DMSO-d₆) | Resonances for all carbon atoms in the molecule, including the quaternary carbons of the indazole ring and the carbons bearing the bromo, methyl, and nitro groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₈H₆BrN₃O₂) should be observed, along with the characteristic isotopic pattern for a bromine-containing compound. |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

The synthesis described involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Nitric and Sulfuric Acids: These are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care. The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

-

Bromine: Is highly toxic, corrosive, and volatile. It should be handled in a fume hood, and appropriate respiratory protection should be used.

-

Organic Solvents: Chloroform is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 3-bromo-4-methyl-7-nitro-1H-indazole, a valuable intermediate for pharmaceutical research. The described protocol is based on well-established synthetic transformations of the indazole scaffold and provides a logical, step-by-step procedure with explanations for the chosen reaction conditions. Adherence to this guide, coupled with standard laboratory safety practices, will enable the successful synthesis of this important chemical entity.

References

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermedi

- Indazole synthesis. Organic Chemistry Portal.

- Nitroreductase-triggered indazole form

- 3-BROMO-4-NITRO (1H)INDAZOLE synthesis. ChemicalBook.

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- 3-Bromo-7-Nitroindazole. PubChem.

- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones.

- 4-Bromo-7-nitro-1H-indazole. BLD Pharm.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- 3-BROMO-4-NITRO (1H)INDAZOLE. ChemicalBook.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- 7-Bromo-1H-indazole synthesis. ChemicalBook.

- Synthesis of indazoles.

- 4-Nitro-1H-indazole. BOC Sciences.

- Indazoles in Drug Discovery. PharmaBlock.

Sources

An In-depth Technical Guide to Substituted Nitroindazoles: Focus on 3-bromo-7-nitro-1H-indazole

A Note to the Researcher: Comprehensive searches for "3-bromo-4-methyl-7-nitro-1H-indazole" did not yield specific technical data, suggesting it is a novel or less-documented compound. To provide a valuable and technically grounded resource, this guide focuses on the closely related and well-characterized analogue, 3-bromo-7-nitro-1H-indazole . The principles of synthesis, reactivity, and biological activity discussed herein offer a strong predictive framework for understanding the chemical nature of other substituted nitroindazoles, including the 4-methyl derivative.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The 1H-indazole core is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a versatile template for designing biologically active molecules. Indazole derivatives are found in numerous commercially successful drugs, targeting a wide range of conditions from cancer to nausea.[1]

This guide provides a detailed examination of 3-bromo-7-nitro-1H-indazole , a key research compound that serves as both a valuable synthetic intermediate and a potent biological modulator. Its utility stems from the specific arrangement of its functional groups: the reactive bromine atom at the 3-position, the electron-withdrawing nitro group at the 7-position, and the acidic N-H proton of the pyrazole ring. A primary application of this molecule is as a potent inhibitor of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes.[2][3]

Physicochemical and Computed Properties

The key chemical and physical properties of 3-bromo-7-nitro-1H-indazole are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrN₃O₂ | [2][4] |

| Molecular Weight | 242.03 g/mol | [2][4] |

| CAS Number | 74209-34-0 | [2][4] |

| Appearance | Yellowish solid / Crystalline solid | [3][5] |

| Melting Point | 175-185 °C | [5] |

| Solubility | DMF: >26.5 mg/ml; DMSO: >16.6 mg/ml; Ethanol: >20 mg/ml; PBS (pH 7.2): <50 µg/ml | [3] |

| pKa (Predicted) | 7.85 ± 0.40 | - |

| InChIKey | NFSTZPMYAZRZPC-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be approached through various strategies, often involving the cyclization of appropriately substituted aniline or hydrazine precursors.[1][6] A common and direct method for the preparation of 3-bromo-7-nitro-1H-indazole is the electrophilic bromination of the parent 7-nitro-1H-indazole.

Proposed Synthetic Workflow

The logical synthetic pathway involves two main steps: the nitration of a suitable precursor to form 7-nitro-1H-indazole, followed by regioselective bromination at the C3 position.

Caption: Proposed two-step synthesis of 3-bromo-7-nitro-1H-indazole.

Causality in Experimental Design

-

Step 1: Nitration. The synthesis of the 7-nitro-1H-indazole precursor is crucial. The position of the nitro group is directed by the starting material. Classical nitration conditions (e.g., a mixture of nitric and sulfuric acid) are typically employed, though milder enzymatic or modern synthetic methods are emerging.[1]

-

Step 2: Electrophilic Bromination. The indazole ring is susceptible to electrophilic substitution. The C3 position is particularly activated for bromination. The choice of a brominating agent (e.g., liquid bromine or N-bromosuccinimide) and solvent is critical to control reactivity and prevent side reactions. The electron-withdrawing nitro group at C7 deactivates the benzene portion of the molecule, favoring substitution on the pyrazole ring.

Detailed Experimental Protocol (Adapted from similar transformations)

This protocol is a representative example based on standard organic chemistry procedures for the bromination of heterocyclic compounds and should be adapted and optimized under appropriate laboratory safety protocols.

-

Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 7-nitro-1H-indazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Slowly add 1.05 to 1.1 equivalents of a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to the stirred solution at room temperature. Maintain the temperature with an ice bath if the reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water. The crude product should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acid residues, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-7-nitro-1H-indazole as a yellow solid.

Reactivity and Mechanistic Insights

The chemical behavior of 3-bromo-7-nitro-1H-indazole is dictated by the interplay of its functional groups.

-

The Indazole Core: The N-H proton is weakly acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.

-

The Nitro Group (C7): As a powerful electron-withdrawing group, the nitro group significantly lowers the electron density of the benzene ring. This deactivates the ring toward electrophilic aromatic substitution but could make it susceptible to nucleophilic aromatic substitution under harsh conditions. The nitro group's position creates an intramolecular hydrogen bond with the N1-H, influencing its physical properties and reactivity.[7]

-

The Bromo Group (C3): The bromine atom at the C3 position is a versatile synthetic handle. It can be readily displaced by nucleophiles or, more importantly, participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at this position.

Caption: Key reactivity sites of 3-bromo-7-nitro-1H-indazole.

Applications in Drug Discovery and Chemical Biology

The primary and most well-documented application of 3-bromo-7-nitro-1H-indazole is as an inhibitor of nitric oxide synthase (NOS).[2][8]

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[9] While essential for processes like neurotransmission and vasodilation, overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions.[8][10]

3-bromo-7-nitro-1H-indazole is a potent inhibitor of nNOS and, unlike its parent compound 7-nitroindazole, also shows significant activity against iNOS.[3] This makes it a valuable tool for studying the distinct roles of these enzymes.

Comparative Inhibitory Activity (IC₅₀ Values): [3]

-

nNOS (rat): 0.17 µM

-

iNOS (rat): 0.29 µM

-

eNOS (bovine): 0.86 µM

Its ability to selectively target neuronal and inducible NOS over the endothelial isoform is a key feature, as inhibition of eNOS can lead to undesirable cardiovascular side effects like increased blood pressure.[10] This compound has been used in preclinical studies to investigate the role of NO in processes such as spatial learning and maternal behavior.[8][10]

Hypothetical Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole

While no specific synthesis is documented, a plausible route to the target molecule can be proposed based on established indazole synthesis methodologies. A likely approach would be a Jacobson-type synthesis starting from 3-methyl-2-nitroaniline .

-

Diazotization: React 3-methyl-2-nitroaniline with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form an unstable diazonium salt.

-

Intramolecular Cyclization: The diazonium salt would be unstable and likely cyclize in situ to form 4-methyl-7-nitro-1H-indazole . This cyclization is driven by the nucleophilic attack of the amine onto the diazonium group, followed by tautomerization.

-

Bromination: The resulting 4-methyl-7-nitro-1H-indazole could then be subjected to electrophilic bromination, as described in Section 3.3. The bromine would be expected to add regioselectively at the C3 position, yielding the final product, 3-bromo-4-methyl-7-nitro-1H-indazole .

This proposed route requires experimental validation and optimization.

Safety and Handling

Based on aggregated GHS data, 3-bromo-7-nitro-1H-indazole is classified with significant hazards.[4]

-

Hazard Statements: H360 (May damage fertility or the unborn child).[4]

-

Signal Word: Danger.[4]

-

Precautions: P203, P280, P318, P405, P501. Users should obtain special instructions before use, wear protective equipment, and handle with extreme caution in a well-ventilated fume hood.[4]

Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Terholsen, H., Medema, L., Chernyshova, E., Luján, A. P., Poelarends, G. J., & Schmidt, S. (n.d.). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

-

PubChem. (n.d.). 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Moldb. (n.d.). 3-Bromo-1-methyl-7-nitro-1H-indazole. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

Johns, R. A., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology. [Link]

-

O'Dell, T. J., et al. (1994). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Brain Research. [Link]

-

Carretero, M., et al. (2001). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C. [Link]

- Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

-

Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved from [Link]

-

Valero, M., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. [Link]

-

Bîcu, E., et al. (2021). Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. Molecules. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 7. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 9. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-bromo-4-methyl-7-nitro-1H-indazole

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and medicinal chemistry, the indazole scaffold represents a "privileged structure," forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile template for designing targeted therapeutics. The compound of interest, 3-bromo-4-methyl-7-nitro-1H-indazole, is a polysubstituted derivative with potential as a synthetic intermediate for novel kinase inhibitors or other targeted therapies. The precise arrangement of its substituents—a halogen, an alkyl group, and a potent electron-withdrawing group—critically dictates its reactivity and biological interactions.

Unambiguous structural confirmation is therefore not merely a procedural step but the bedrock of reliable and reproducible research. Among the arsenal of analytical techniques available to the modern scientist, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct, high-resolution map of a molecule's carbon framework. This guide offers an in-depth, field-proven perspective on the complete ¹³C NMR analysis of 3-bromo-4-methyl-7-nitro-1H-indazole, from theoretical prediction to experimental execution and definitive signal assignment. It is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the structural science that underpins it.

Theoretical Framework: Understanding Substituent Effects on the Indazole Core

The chemical shift (δ) of a given carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In an aromatic system like indazole, the baseline chemical shifts are perturbed by the electronic effects of substituents. These effects can be broadly categorized as inductive effects (transmitted through σ-bonds) and resonance (or mesomeric) effects (transmitted through the π-system).

-

1H-Indazole Base Values: The analysis begins with the known ¹³C chemical shifts of the parent 1H-indazole molecule, which serves as our foundational reference.[2]

-

The Bromo Group (-Br) at C3: Bromine exerts a complex influence. It is inductively electron-withdrawing but also possesses lone pairs that can participate in resonance, acting as a weak π-donor. A key phenomenon is the "heavy atom effect," where the large, polarizable electron cloud of bromine causes significant shielding (an upfield shift) of the directly attached carbon (the ipso-carbon), a trend that contradicts simple electronegativity arguments.[3]

-

The Methyl Group (-CH₃) at C4: The methyl group is a weak electron-donating group through induction and hyperconjugation. This leads to increased electron density, particularly at the ortho and para positions relative to its point of attachment, resulting in an upfield (shielding) shift for these carbons.[4]

-

The Nitro Group (-NO₂) at C7: The nitro group is one of the most powerful electron-withdrawing groups, acting through both strong inductive and resonance effects.[1] It dramatically withdraws electron density from the aromatic ring, causing a significant downfield (deshielding) shift for carbons at the ortho and para positions.

The interplay of these competing and reinforcing effects determines the final chemical shift of each carbon atom in the target molecule.

Predicted ¹³C NMR Spectrum of 3-bromo-4-methyl-7-nitro-1H-indazole

A systematic, carbon-by-carbon prediction of the ¹³C NMR spectrum can be achieved by applying established Substituent Chemical Shift (SCS) effects to the base values of 1H-indazole.[2][5] The SCS values derived from monosubstituted benzenes provide a robust approximation for this purpose.

The table below summarizes the predicted chemical shifts for the eight distinct carbon environments in the molecule (assuming a standard solvent like DMSO-d₆).

| Carbon Atom | Base Value (Indazole, ppm)[2] | Substituent Effects Justification & Predicted Shift (ppm) |

| C3 | ~134.8 | Ipso-Bromo: Strong shielding due to the heavy atom effect. Predicted: ~120 - 125 |

| C3a | ~126.8 | Ortho-Methyl, Meta-Nitro: Shielded by the methyl group and weakly deshielded by the nitro group. Predicted: ~124 - 128 |

| C4 | ~120.9 | Ipso-Methyl, Ortho-Bromo: Deshielded by the methyl group's α-effect, deshielded by the adjacent bromine. Predicted: ~128 - 132 |

| C5 | ~120.9 | Ortho-Methyl, Meta-Bromo: Shielded by the electron-donating methyl group. Predicted: ~118 - 122 |

| C6 | ~123.1 | Para-Methyl, Ortho-Nitro: Shielded by the methyl group but strongly deshielded by the nitro group. The nitro effect dominates. Predicted: ~128 - 133 |

| C7 | ~109.7 | Ipso-Nitro, Ortho-Bromo: Very strongly deshielded by the electron-withdrawing nitro group. Predicted: ~145 - 150 |

| C7a | ~140.0 | Ortho-Nitro: Strongly deshielded by the adjacent nitro group. Predicted: ~142 - 146 |

| -CH₃ | N/A | Typical aliphatic methyl on an aromatic ring. Predicted: ~15 - 20 |

Note: These are estimations. Actual values may vary based on solvent, concentration, and temperature.

A Self-Validating Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, unambiguous ¹³C NMR spectrum requires a meticulous and systematic approach. The following protocol is designed to be self-validating, ensuring data integrity and reproducibility.

Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of 3-bromo-4-methyl-7-nitro-1H-indazole directly into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds, including indazoles, and its deuterium lock signal is easily recognized by modern spectrometers. Its high boiling point also ensures sample stability.

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

-

Standardization: Add a small, precisely known amount of a reference standard, such as tetramethylsilane (TMS), if an internal reference is desired, though modern spectrometers can reference the residual solvent peak (δ ≈ 39.52 ppm for DMSO-d₆).

Spectrometer Setup and Data Acquisition

This protocol assumes a modern 400 MHz (or higher) NMR spectrometer.

-

Instrument Tuning: Tune and match the ¹³C probe to the specific sample to maximize sensitivity and signal-to-noise (S/N).

-

Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving narrow linewidths.

-

Acquisition Parameters (¹D ¹³C Experiment):

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time (AQ): Set to ~1.0 - 1.5 seconds to ensure adequate data point resolution.

-

Relaxation Delay (D1): Set to 2.0 seconds. Causality: While longer delays are needed for perfect quantitation, a 2-second delay provides a good compromise between experiment time and allowing for sufficient relaxation of most carbon nuclei, especially protonated ones.

-

Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a minimum S/N of 20:1 for the weakest signal (likely a quaternary carbon).

-

Spectral Width (SW): Set to ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1.0 Hz) to improve S/N, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.

-

Peak Picking: Identify and list all significant peaks in the spectrum.

Definitive Signal Assignment Using 2D NMR Techniques

While the 1D ¹³C NMR spectrum provides the chemical shifts, it does not inherently link them to specific carbon atoms. For an unambiguous assignment, especially with closely spaced signals, two-dimensional (2D) NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon nuclei with their directly attached protons (¹J-coupling). It is the most reliable way to identify all proton-bearing carbons (CH, CH₂, CH₃). In our target molecule, HSQC would definitively assign the signals for C5, C6, and the methyl group carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²J- and ³J-coupling). This is the key to assigning quaternary (non-protonated) carbons. For example, the proton on C5 would show an HMBC correlation to C4, C7, and C3a, providing crucial connectivity information to piece the structure together. The methyl protons would correlate to C3a, C4, and C5, locking in their assignments.

Conclusion

The ¹³C NMR analysis of 3-bromo-4-methyl-7-nitro-1H-indazole is a prime example of how modern spectroscopy provides deep structural insights critical for chemical and pharmaceutical development. By combining a theoretical understanding of substituent effects with a rigorous experimental protocol, a predicted spectrum can be constructed. This prediction is then confirmed and refined through a suite of 1D and 2D NMR experiments, leading to an unambiguous and defensible structural assignment. This comprehensive approach ensures the scientific integrity of subsequent research and development efforts, from reaction optimization to the exploration of biological activity.

References

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

-

Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

Hayashi, T., et al. (2007). Supporting Information for Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition of 1,6-Enynes with Silylacetylenes. Angewandte Chemie International Edition, 46(23), 4373-4376. [Link]

-

Kamei, R., & Kumar, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1649, 3-Bromo-7-nitroindazole. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis. [Link]

-

long. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-methyl-7-nitro-1H-indazole

This guide provides a detailed examination of the mass spectrometric behavior of 3-bromo-4-methyl-7-nitro-1H-indazole, a compound of interest in drug development and chemical research. Tailored for researchers and scientists, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind the analytical strategies employed for the structural elucidation of this complex heterocyclic molecule.

Section 1: Foundational Principles & Molecular Characteristics

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's intrinsic chemical properties. For 3-bromo-4-methyl-7-nitro-1H-indazole, three structural features are paramount: the indazole core, the bromine substituent, and the nitro group. Each element imparts a distinct and predictable signature on the resulting mass spectrum.

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O₂ | N/A |

| Average Molecular Weight | 256.06 g/mol | N/A |

| Monoisotopic Mass | 254.9640 Da | Calculated |

| Key Structural Features | Indazole Ring, Bromine Atom, Methyl Group, Nitro Group | N/A |

Note: The properties above are for the target analyte, 3-bromo-4-methyl-7-nitro-1H-indazole. Publicly available data primarily exists for the non-methylated analog, 3-bromo-7-nitro-1H-indazole. The principles discussed, however, are directly applicable.

The Bromine Isotopic Signature: A Definitive Marker

A key identifying feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units (M⁺ and M+2), with a relative intensity ratio of approximately 1:1.[1] The presence of this doublet is a powerful diagnostic tool for confirming the incorporation of bromine in the molecular ion and its subsequent fragments.

Ionization Behavior: Hard vs. Soft Techniques

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, directly impacting the amount of structural information that can be gleaned.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[2][3] While this provides a detailed fragmentation fingerprint useful for library matching and structural elucidation, it may fail to produce an observable molecular ion for fragile molecules.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3][4] It typically produces protonated molecules ([M+H]⁺) with minimal initial fragmentation, making it ideal for determining the molecular weight of the analyte.[5] This intact precursor ion can then be subjected to controlled fragmentation in a subsequent stage of the mass spectrometer (MS/MS), providing systematic structural information. For a molecule like 3-bromo-4-methyl-7-nitro-1H-indazole, ESI is the preferred method as it preserves the molecular ion for targeted fragmentation analysis.

Fragmentation Propensity: The Role of the Nitro Group and Indazole Core

Nitroaromatic compounds exhibit well-characterized fragmentation pathways. Common losses include the neutral loss of NO (30 Da) and NO₂ (46 Da).[6][7] The indazole core itself can undergo ring-opening and subsequent fragmentation, often involving the loss of N₂ or HCN. The interplay of these competing fragmentation channels provides a rich dataset for structural confirmation.

Section 2: Experimental Design & Self-Validating Protocols

A robust analytical method is a self-validating one. Each step is chosen to ensure data integrity and reproducibility. The following section outlines a comprehensive LC-MS/MS workflow for the analysis of 3-bromo-4-methyl-7-nitro-1H-indazole.

LC-MS/MS Analytical Workflow

The logical flow for analyzing a small molecule like our target compound involves chromatographic separation followed by mass spectrometric detection and fragmentation. This ensures that the analyte is pure when it enters the mass spectrometer and allows for systematic data acquisition.

Sources

- 1. youtube.com [youtube.com]

- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Purity analysis of 3-bromo-4-methyl-7-nitro-1H-indazole

An In-depth Technical Guide to the Purity Analysis of 3-bromo-4-methyl-7-nitro-1H-indazole

Introduction

3-bromo-4-methyl-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the drug substance. Therefore, a robust and comprehensive analytical strategy for purity determination is not merely a regulatory requirement but a cornerstone of drug development, ensuring patient safety and product consistency.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the purity analysis of 3-bromo-4-methyl-7-nitro-1H-indazole. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, grounding them in established scientific principles and field-proven insights. The approach described herein integrates multiple analytical techniques to create a self-validating system for the confident assessment of purity, identification of impurities, and characterization of the compound's stability profile.

Physicochemical Profile and Synthetic Considerations

A thorough understanding of the molecule's properties and its synthetic origin is the logical starting point for developing a purity analysis strategy. The physicochemical properties influence the choice of analytical techniques, while the synthesis route provides a roadmap to potential process-related impurities.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O₂ | Inferred from structure |

| Molecular Weight | 256.06 g/mol | Inferred from structure |

| Appearance | Likely a yellowish solid | [3] |

| Melting Point | Expected to be in the range of similar nitroindazoles (e.g., 175-185°C for 3-bromo-7-nitroindazole) | [3] |

| Log P (o/w) | Estimated to be moderately lipophilic, suggesting good retention in reversed-phase chromatography | [4] |

| UV Absorption | Expected to have strong UV absorbance due to the nitroaromatic system, suitable for UV-based detection in HPLC |

Postulated Synthesis Route and Rationale

-

Causality behind this choice: Directing groups on the indazole ring influence the position of electrophilic substitution. The bromination of 4-nitro-1H-indazole, for instance, yields 3-bromo-4-nitro-1H-indazole.[7] It is therefore logical to assume that bromination of 4-methyl-7-nitro-1H-indazole would be a primary route to the target compound. This synthetic pathway is critical as it directly informs the potential impurities to be expected.

Identification of Potential Impurities

The purity profile of 3-bromo-4-methyl-7-nitro-1H-indazole will be comprised of impurities originating from the synthetic process and those formed during storage (degradation products). A proactive approach to identifying these is essential for developing a specific and sensitive analytical method.

Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| 4-methyl-7-nitro-1H-indazole | (Structure of starting material) | Unreacted starting material |

| Dibromo-4-methyl-7-nitro-1H-indazole | (Structure with two Br atoms) | Over-bromination byproduct |

| Isomeric Bromo-indazole | (Structure with Br at a different position) | Non-regioselective bromination |

| Residual Solvents | N/A | From reaction and purification steps (e.g., Acetic Acid, Chloroform) |

-

Expertise & Experience: The identification of these potential impurities is not arbitrary. It is based on a fundamental understanding of organic reactions. For example, incomplete reactions are a common source of starting material carryover, while the reactive nature of bromine makes over-reaction (di-bromination) a predictable side reaction.[8]

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of moderately polar to non-polar organic molecules, making it ideally suited for 3-bromo-4-methyl-7-nitro-1H-indazole.[4]

-

Causality Behind Method Design: The choice of a C18 stationary phase is based on the hydrophobic nature of the indazole core, which allows for effective retention and separation from more polar or non-polar impurities.[4] A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, providing sharp peaks for accurate quantification. The use of a mild acid like formic acid in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducibility.[4]

Experimental Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation: HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or the UV maximum of the analyte).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Summary of Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Detector | DAD/UV at 254 nm |

| Column Temperature | 30°C |

Mandatory Visualization: HPLC Analysis Workflow

Caption: Workflow for RP-HPLC purity analysis.

Impurity Identification and Structural Elucidation

While HPLC provides quantitative data on purity, it does not identify the chemical structure of the impurities. For this, hyphenated techniques and spectroscopic methods are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Authoritative Grounding: LC-MS is a powerful tool for impurity profiling.[8] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides the molecular weight of impurities as they elute from the column. This information is the first and most critical step in postulating the structure of an unknown peak.

Experimental Protocol: LC-MS Analysis

-

LC System: Utilize the same HPLC method developed above to ensure correlation of retention times.

-

MS Detector: An Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Run in both positive and negative ion modes to maximize the chance of detecting all impurities.

-

Data Acquisition: Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 100-1000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Trustworthiness: NMR is the gold standard for unambiguous structural elucidation of organic compounds.[9] For the main component, ¹H and ¹³C NMR spectra confirm its identity. For significant unknown impurities (typically >0.1%), isolation via preparative HPLC followed by NMR analysis is required for definitive characterization.[10] The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum reveals the carbon skeleton.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Expertise & Experience: While HPLC is the primary tool, GC-MS is valuable for identifying volatile or semi-volatile impurities, such as residual solvents from the synthesis.[12] For a halogenated and nitrogen-containing compound like 3-bromo-4-methyl-7-nitro-1H-indazole, specific detectors can offer enhanced sensitivity and selectivity. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, while a Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing species.[13][14] A mass spectrometer, however, remains the most definitive detector.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: GC-MS system with a headspace autosampler.

-

Sample Preparation: Accurately weigh the sample into a headspace vial, add a high-boiling point solvent (e.g., DMSO), and seal.

-

Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80°C) to partition volatile solvents into the headspace.

-

GC Column: A polar column (e.g., WAX type) is typically used for solvent analysis.

-

GC Program: A temperature ramp from low to high temperature (e.g., 40°C to 220°C).

-

MS Detection: Scan a low mass range (e.g., m/z 35-300) and identify solvents by comparing their mass spectra and retention times to a library.

Absolute Purity Determination

Chromatographic purity is relative (area percent). To determine absolute purity, orthogonal techniques that do not rely on chromatographic separation are employed.

Elemental Analysis (CHNS)

-

Trustworthiness: Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined percentage of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula.[15] A significant deviation (typically >0.4%) from the theoretical values indicates the presence of impurities. This technique is a self-validating system because it directly assesses the elemental composition, which is independent of the assumptions made in chromatographic methods.

Experimental Protocol: Elemental Analysis

-

Instrumentation: A dedicated CHN elemental analyzer.

-

Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[15]

-

Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.

-

Analysis: The sample is analyzed against a known standard (e.g., acetanilide) for calibration.

-

Acceptance Criteria: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.

Stability and Degradation Profile: Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical part of drug development.[16] They are designed to identify the likely degradation products that could form under storage and handling, and to establish the intrinsic stability of the molecule.[17] The presence of nitroaromatic and bromo-substituted functional groups suggests potential susceptibility to photolytic and hydrolytic degradation.[17]

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance. The stressed samples are then analyzed by the developed stability-indicating HPLC method.

-

Acidic Hydrolysis: Sample in 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Sample in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample stored at 105°C for 48 hours.

-

Photolytic Degradation: Solid sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Mandatory Visualization: Forced Degradation Workflow

Caption: Logical workflow for forced degradation studies.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Comments |

| 0.1 M HCl, 60°C | Result | Result | Major degradant at RRT x.xx |

| 0.1 M NaOH, 60°C | Result | Result | Extensive degradation observed |

| 3% H₂O₂, RT | Result | Result | Stable |

| Thermal (105°C) | Result | Result | Minor degradation |

| Photolytic (ICH Q1B) | Result | Result | Significant degradation |

Conclusion

The purity analysis of 3-bromo-4-methyl-7-nitro-1H-indazole requires a multi-faceted and orthogonal approach. This guide outlines a comprehensive strategy that begins with understanding the molecule's synthetic origins to predict potential impurities. A robust, stability-indicating RP-HPLC method forms the core of the quantitative assessment, while hyphenated techniques like LC-MS and GC-MS, along with NMR spectroscopy, are crucial for the identification and structural elucidation of impurities and degradants. Absolute purity is confirmed through non-chromatographic methods like elemental analysis. Finally, forced degradation studies provide critical insights into the molecule's intrinsic stability and degradation pathways. By integrating these techniques, a complete and trustworthy purity profile can be established, ensuring the quality, safety, and efficacy of this important pharmaceutical building block.

References

-

Bhardwaj, S. K., et al. (2018). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Chromatographic Science, 56(6), 535-541. [Link]

-

Chen, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

Bansal, R., & Kumar, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6489. [Link]

-

Dias, M., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Terholsen, H., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

-

Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(2), 60-74. [Link]

-

PubChem. (n.d.). 3-Bromo-7-Nitroindazole. PubChem. [Link]

-

Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 498-503. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

-

Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

-

Alkorta, I., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5063-5072. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

-

Nagasamy, V. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

-

ResearchGate. (n.d.). 13C NMR of indazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. [Link]

-

Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

-

Reingruber, H., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and Bioanalytical Chemistry, 410(11), 2845-2855. [Link]

-

ResearchGate. (n.d.). How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

-

ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. epa.gov [epa.gov]

- 14. agilent.com [agilent.com]

- 15. azom.com [azom.com]

- 16. ijrpp.com [ijrpp.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-bromo-4-methyl-7-nitro-1H-indazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-bromo-4-methyl-7-nitro-1H-indazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Novel Therapeutics

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of developability. It is a property that dictates not only the feasibility of formulation but also profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. The indazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant pharmacological activities, including anti-tumor and anti-inflammatory effects.[1] This guide focuses on a specific, highly functionalized derivative, 3-bromo-4-methyl-7-nitro-1H-indazole , a molecule of interest for researchers in oncology and beyond. Understanding its behavior in various solvent systems is not merely an academic exercise; it is a critical step in unlocking its full therapeutic potential. This document provides a comprehensive exploration of the principles, methodologies, and practical considerations for determining and interpreting the solubility of this compound, tailored for scientists and professionals dedicated to advancing pharmaceutical development.

Molecular Profile: 3-bromo-4-methyl-7-nitro-1H-indazole

A thorough understanding of a molecule's structure is the logical starting point for any solubility investigation. The structure of 3-bromo-4-methyl-7-nitro-1H-indazole is a composite of functional groups that each contribute to its overall physicochemical personality.

-

Chemical Structure:

-

IUPAC Name: 3-bromo-4-methyl-7-nitro-1H-indazole

-

Molecular Formula: C₈H₆BrN₃O₂

-

Molecular Weight: 256.06 g/mol

-

CAS Number: 1420800-09-5 (Note: This is a representative structure; specific isomers may have different identifiers).

-

The molecule features a bicyclic aromatic indazole core. This core itself presents opportunities for both hydrogen bond donation (from the N-H group) and acceptance (at the pyridine-like nitrogen).[2] The substituents significantly modulate the electronic and steric properties of the parent ring:

-

Bromo Group (C3): Adds steric bulk and electronegativity, contributing to dipole moments.

-

Methyl Group (C4): A small, lipophilic group that can influence crystal packing and interactions with nonpolar solvents.

-

Nitro Group (C7): A strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor. This group is a major contributor to the molecule's overall polarity and crystal lattice energy.

This combination of a rigid, aromatic core with polar and nonpolar substituents suggests a complex solubility profile, where solubility is highly dependent on the specific nature of the solvent.

The Thermodynamics of Dissolution: A Conceptual Framework

Solubility is fundamentally a thermodynamic equilibrium process.[3] The extent to which a solute dissolves in a solvent is governed by the Gibbs free energy change (ΔG) of the solution process. This can be dissected into two key energetic contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[4]

A useful conceptual model breaks down the dissolution process into two hypothetical steps:

-

Sublimation: The energy required to overcome the crystal lattice energy and move a molecule from the solid state into the gas phase (ΔH_sublimation). For a molecule like 3-bromo-4-methyl-7-nitro-1H-indazole, the strong intermolecular forces in the crystal, likely involving π-π stacking of the indazole rings and dipole-dipole interactions from the nitro groups, will result in a significant crystal lattice energy.

-

Solvation: The energy released when the gaseous molecule is solvated by the solvent (ΔH_solvation). This is driven by favorable intermolecular interactions between the solute and solvent molecules.

The overall enthalpy of solution (ΔH_solution) is the sum of these two terms. A positive ΔH_solution indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.

2.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In a research context, it is vital to differentiate between two types of solubility measurements:[5]

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a fixed, intrinsic property of the system. This is the value most relevant for understanding the fundamental physicochemical properties of a drug candidate.

-

Kinetic Solubility: This is the concentration of a compound at the point when it first precipitates from a solution that was initially prepared from a stock solution (often in DMSO). This measurement is highly dependent on the experimental conditions (e.g., rate of solvent addition, incubation time) and often results in a supersaturated solution. While useful for high-throughput screening, it is not a true measure of equilibrium.[6]

This guide focuses on the determination of thermodynamic solubility , which provides the most reliable data for formulation and development decisions.

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.

3.1. Materials and Equipment

-

3-bromo-4-methyl-7-nitro-1H-indazole (solid, crystalline powder)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid 3-bromo-4-methyl-7-nitro-1H-indazole to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the equilibration period. A starting point is to add ~5-10 mg of the compound to 2 mL of the chosen solvent.

-

Add the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating in that extending the incubation time (e.g., to 72 hours) should not result in a significant change in the measured solubility if equilibrium was indeed reached.

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Note: Pre-saturating the filter by discarding the first few drops can prevent adsorption of the compound onto the filter membrane.

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A series of dilutions may be necessary.

Step 3: Quantification by HPLC-UV

-

Method Development: An appropriate reverse-phase HPLC method must be developed. A C18 column is often a good starting point. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be optimized to achieve good peak shape and retention time for the analyte. The UV detection wavelength should be set at the λ_max of the compound to ensure maximum sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of 3-bromo-4-methyl-7-nitro-1H-indazole of known concentrations in the same diluent used for the samples.[7] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve must demonstrate good linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile in Common Organic Solvents: An Illustrative Analysis

While specific experimental data for 3-bromo-4-methyl-7-nitro-1H-indazole is not publicly available, we can predict its likely solubility behavior based on chemical principles and present it in a structured format. The following table is for illustrative purposes only and is designed to guide a researcher's expectations and solvent selection process.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility Trend | Rationale for Prediction |

| Hexane | Nonpolar | 0.1 | Very Low | Dominated by nonpolar C-H bonds. Poor interaction with the polar nitro group and indazole N-H. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Can engage in π-π stacking with the indazole ring, but lacks hydrogen bonding capability. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Moderate | Can engage in dipole-dipole interactions but is not a hydrogen bond acceptor or donor. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Moderate to High | Acts as a hydrogen bond acceptor for the indazole N-H and has a significant dipole moment. |

| Acetone | Polar Aprotic | 5.1 | High | Strong dipole moment and an effective hydrogen bond acceptor. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting with all polar sites on the molecule. |

| Methanol (MeOH) | Polar Protic | 5.1 | High | Similar to ethanol but more polar, leading to stronger interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | A powerful polar aprotic solvent with a large dipole moment and is an excellent hydrogen bond acceptor. The use of DMF in the synthesis of a similar compound supports this prediction.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | One of the most powerful and versatile polar aprotic solvents, capable of dissolving a wide range of compounds. |

Interpreting Solubility: Linking Molecular Structure to Solvent Interaction

The predicted solubility trends can be rationalized by considering the specific intermolecular forces at play between 3-bromo-4-methyl-7-nitro-1H-indazole and the solvent molecules.

Caption: Factors influencing the solubility of the target molecule.

-

Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents are expected to be highly effective. Their strong dipole moments can interact favorably with the polar nitro group, and their ability to accept hydrogen bonds allows them to solvate the indazole N-H group effectively. This combination disrupts the strong solute-solute interactions in the crystal lattice.

-

Polar Protic Solvents (Methanol, Ethanol): These solvents are also effective because they can both donate and accept hydrogen bonds, allowing them to interact with all polar functionalities of the molecule. However, their self-association through hydrogen bonding (solvent-solvent interactions) can sometimes make them slightly less effective than the best polar aprotic solvents for certain solutes.

-

Nonpolar Solvents (Hexane, Toluene): These solvents lack the ability to form strong, favorable interactions with the polar regions of the molecule. The energy gained from weak van der Waals forces is insufficient to overcome the high crystal lattice energy of the solid, resulting in very low solubility.

Conclusion: Strategic Application of Solubility Data

The solubility of 3-bromo-4-methyl-7-nitro-1H-indazole is a multifaceted property governed by the interplay of its diverse functional groups and the nature of the solvent environment. A systematic and rigorous determination of its thermodynamic solubility in a range of pharmaceutically relevant solvents is an indispensable step in its development pathway. The data, whether experimentally determined or theoretically predicted, provides crucial insights for:

-

Preclinical Formulation: Selecting appropriate vehicles for in vitro and in vivo testing.

-

Process Chemistry: Choosing suitable solvents for reaction, purification, and crystallization, which can impact yield and purity.[8][9]

-

Solid-State Characterization: Understanding the solid-state properties that influence dissolution, such as polymorphism.

-

Predictive Modeling: Contributing to the development of computational models that can forecast the solubility of next-generation analogs, thereby accelerating the drug discovery cycle.

By applying the robust experimental protocols and theoretical frameworks outlined in this guide, researchers can generate high-quality, reliable solubility data, enabling informed, data-driven decisions that will propel promising molecules like 3-bromo-4-methyl-7-nitro-1H-indazole closer to their clinical potential.

References

-

PubChem. 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. [Link]

-

Lv, K., Wang, M., & Li, Y. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4978. [Link]

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Alam, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. International Journal of Chemical and Pharmaceutical Sciences, 12(3), 1-10. [Link]

-

Perlovich, G. L. (2017). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 14(11), 3417-3433. [Link]

-

Jouyban, A. (2010). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

University of Toronto. Experiment 1: Determination of Solubility. [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. (2015). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Ferreira, M. M. C., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(8), 1874-1892. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. sciforum.net [sciforum.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

A Researcher's Guide to the Potential Biological Activities of 3-bromo-4-methyl-7-nitro-1H-indazole

Abstract